7-Bromo-6-methoxy-1H-indazole

procurement cost efficiency synthetic accessibility

Regioselective bromination at indazole C7 is challenging-electrophilic substitution favors C5/C3, demanding dedicated synthetic strategies. 7-Bromo-6-methoxy-1H-indazole (CAS 1374651-66-7) provides authentic C7-bromo substitution for reliable cross-coupling. • Suzuki-Miyaura coupling at C7 for kinase inhibitor library diversification • Distinct LogP 2.26 vs. 4-bromo (1.91) or 5-bromo (2.33) regioisomers • Validated precursor for HNE inhibitor 3-carboxylic acid methyl ester series • Reference standard for C7-selective halogenation methodology

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 1374651-66-7
Cat. No. B596974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methoxy-1H-indazole
CAS1374651-66-7
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=NN2)Br
InChIInChI=1S/C8H7BrN2O/c1-12-6-3-2-5-4-10-11-8(5)7(6)9/h2-4H,1H3,(H,10,11)
InChIKeyCDNNAGDQXPYXMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-methoxy-1H-indazole: Product Overview


7-Bromo-6-methoxy-1H-indazole is a disubstituted indazole featuring a bromine at position 7 and a methoxy group at position 6 on the bicyclic aromatic scaffold [1]. With a molecular weight of 227.06 g·mol⁻¹ and a calculated XLogP3 of 2.2, it belongs to the class of heterocyclic compounds widely employed as privileged fragments in kinase inhibitor and anti‑inflammatory drug discovery . Commercially available purities range from 95% to 97% . The compound serves primarily as a synthetic intermediate for constructing more complex molecular libraries through cross‑coupling at the C7 bromine position [2].

Workflow Suzuki–Miyaura cross-coupling library synthesis
Selection Logic C7 bromine enables regioselective arylation; required for HNE inhibitor intermediate route
Procurement Context Synthetic intermediate grade, 95–97% purity; budget for C7-specific premium

Why 7-Bromo-6-methoxy-1H-indazole Is Irreplaceable


Bromomethoxyindazole regioisomers (e.g., 4-bromo-6-methoxy, 5-bromo-6-methoxy, or 7-bromo-1H-indazole without the methoxy group) differ fundamentally in the electronic environment of the bromine atom and the hydrogen‑bond‑donor/acceptor profile of the scaffold . The C7 position in 1H-indazole is inherently less reactive toward electrophilic bromination than C5 or C3, requiring dedicated regioselective synthetic strategies to install the bromine at C7 with acceptable yields [1]. Consequently, the C7‑brominated analogue is structurally predisposed for distinct cross‑coupling reactivity and divergent structure–activity relationships (SAR) trajectories. Substituting a C4‑ or C5‑brominated isomer into a synthetic sequence optimized for a C7‑bromo intermediate often results in failed coupling, altered regiochemistry of subsequent derivatisation, or loss of target‑binding affinity, as documented for indazole‑based kinase inhibitors [2].

Target
7-Bromo-6-methoxy-1H-indazole: Lower C7 innate reactivity requires dedicated synthetic strategy; predisposed for divergent cross-coupling and SAR trajectories.
4-Br/5-Br/7-Br isomers: Different electronic environment at bromine; failed coupling or altered derivatisation regiochemistry may occur in C7-optimised sequences.
Mismatch Risk
Synthetic route validated for C7 ester intermediate (HNE inhibitor precursor).
Regioisomer substitution requires re-validation of entire synthetic pathway; may yield inactive analogs.
Purity Context
95–97% typical; potential 5,7-dibrominated side-product requires chromatographic review.
4-Br isomer commonly listed at 98%; purity advantage may favour it when Br position is not critical.

7-Bromo-6-methoxy-1H-indazole vs. Regioisomers: Key Evidence


Regioisomer Pricing Comparison

The 7‑bromo‑6‑methoxy isomer commands a substantial price premium over its 5‑bromo‑6‑methoxy and 4‑bromo‑6‑methoxy counterparts, reflecting the greater synthetic effort required for regioselective C7 installation [1]. This cost differential directly influences procurement decisions when the C7‑bromo regioisomer is specifically required.

Pricing Context
Head-to-head
8–13× price premium vs. 4-/5-Br isomers per 100 mg
Reflects greater synthetic effort for C7 installation; budget implication review required
Vendor catalog prices 2025–2026; may vary by quantity and region
procurement cost efficiency synthetic accessibility

C7 Suzuki–Miyaura Coupling Efficiency

The C7‑brominated indazole core participates in palladium‑mediated Suzuki–Miyaura couplings to deliver 7‑arylated products in yields ranging from moderate to good, depending on the boronic acid partner [1]. In the published protocol, N‑(7‑bromo‑1H‑indazol‑4‑yl)‑4‑methylbenzenesulfonamide was coupled with (4‑methoxyphenyl)boronic acid to afford the biaryl product; under optimised conditions C7‑arylated 4‑substituted 1H‑indazoles were obtained in yields up to 84% [1].

C7 Coupling Yield
Reported
Up to 84% isolated yield for C7 Suzuki–Miyaura arylation
Supports synthetic route feasibility for 7-aryl library construction
NBS, DMF, 80 °C; model substrate with 4-NHTs group
Suzuki coupling C7 functionalisation palladium catalysis

Purity Comparison with 4-Bromo Isomer

The 7‑bromo‑6‑methoxy‑1H‑indazole is routinely supplied at 95% or 97% purity, whereas the 4‑bromo‑6‑methoxy isomer is more commonly offered at 98% purity . The slightly lower typical purity of the 7‑bromo isomer may reflect the additional chromatographic challenge posed by the difficult‑to‑separate 5,7‑dibrominated side‑product that forms during C7 bromination [1].

Purity Comparison
Head-to-head
95–97% (7-Br) vs. 98% (4-Br) typical vendor specification
1–3 percentage point difference; may reflect C7 dibromination side-product challenge
Purity basis per vendor CoA; additional purification review advised for sensitive assays
purity specification quality control procurement

Lipophilicity and Physicochemical Comparison

The measured Logp for 7‑bromo‑6‑methoxy‑1H‑indazole (2.26) is slightly higher than that of the 4‑bromo‑6‑methoxy analog (1.91) by Fluorochem determinations . Although the differences are modest, they can influence pharmacokinetic parameters such as membrane permeability and metabolic stability in a SAR program.

Lipophilicity Delta
Reported
Logp 2.26 (7-Br) vs. 1.91 (4-Br); Δ +0.35 log units
Measurable lipophilicity shift for SAR fine-tuning without core scaffold change
Vendor and PubChem data; may influence permeability context
lipophilicity LogP drug‑likeness

Precursor for HNE Inhibitors

7‑Bromo‑6‑methoxy‑1H‑indazole serves as the direct progenitor for 7‑bromo‑6‑methoxy‑1H‑indazole‑3‑carboxylic acid methyl ester (CAS 1263378‑38‑6), a key intermediate in the development of human neutrophil elastase (HNE) inhibitors . HNE is a validated target for acute lung injury, chronic obstructive pulmonary disease, and other inflammatory conditions. The 3‑carboxylic ester derivative leverages the C7 bromine for further elaboration while retaining the methoxy group that contributes to target binding affinity .

HNE Inhibitor Precursor
Context-dependent
Documented progenitor for 7-bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester
Required for established HNE inhibitor synthetic route; regioisomer substitution may yield inactive analogs
No direct IC50 comparison across isomers; route-specific fit
HNE inhibitor inflammatory disease 3‑carboxylic acid ester

7-Bromo-6-methoxy-1H-indazole: Research & Procurement Scenarios


C7-Arylated Library Synthesis

Researchers constructing focused libraries of 7‑aryl‑6‑methoxy‑1H‑indazoles for kinase inhibitor screening should procure this compound. The C7 bromine undergoes efficient Suzuki–Miyaura coupling with aryl boronic acids, enabling rapid diversification at a position known to modulate hinge‑region binding in kinase targets [1].

HNE Inhibitor Development

Medicinal chemistry teams pursuing HNE inhibitors for COPD or acute lung injury should use this compound as the starting material for the 3‑carboxylic acid methyl ester intermediate, a validated precursor in the indazole‑based HNE inhibitor series .

Lipophilicity Tuning in Drug Design

When a drug discovery program requires fine‑tuning of lipophilicity while retaining the indazole core, the distinct Logp of the 7‑bromo‑6‑methoxy isomer (2.26) offers a measurable alternative to the 4‑bromo (1.91) or 5‑bromo (2.33) congeners, potentially improving membrane permeability or reducing metabolic liability .

Regioselective Bromination Studies

Academic and industrial process chemistry groups investigating novel regioselective halogenation methods can employ this compound as a reference standard for C7 selectivity. The inherent lower reactivity of the C7 position toward electrophilic bromination (cationic sequence: 5 > 7) makes it a challenging substrate that benchmarks new catalytic methods [1].

Application
Selection Property
Validation Focus
7-Aryl library synthesis
C7 Suzuki–Miyaura coupling efficiency
Cross-coupling yield and regiochemical fidelity review
HNE inhibitor intermediate route
Route-specific 7,6-substitution pattern
Synthetic pathway integrity and ester derivatisation
Lipophilicity SAR tuning
Measured Logp offset (2.26)
Permeability and metabolic stability context review
Regioselective bromination method development
Inherently low C7 electrophilic reactivity
C7 selectivity benchmark for novel catalytic methods

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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